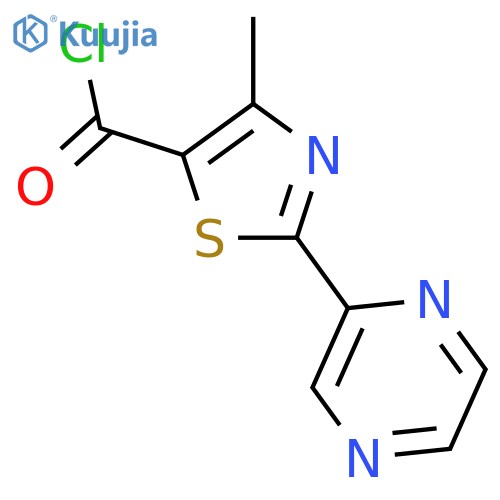Cas no 257876-11-2 (4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE)

4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarbonylchloride, 4-methyl-2-(2-pyrazinyl)-
- 4-METHYL-2-(2-PYRAZINYL)-1,3-THIAZOLE-5-CARBONYL CHLORIDE
- 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride
- AURNSWQWQVJINA-UHFFFAOYSA-N
- 257876-11-2
- 4-methyl-2-(pyrazin-2-yl)thiazole-5-carbonylchloride
- MFCD02681953
- 4-methyl-2-(pyrazin-2-yl)thiazole-5-carbonyl chloride
- 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carbonyl chloride
- DTXSID60380138
- FT-0618995
- 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, AldrichCPR
- 4-methyl-2(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride
- SCHEMBL192423
- 4-methyl-2-pyrazin-2-yl-thiazole-5-carbonyl chloride
- 4-methyl-2-pyrazin-2-yl-1, 3-thiazole-5-carbonyl chloride
- DB-067469
- 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE
-
- インチ: InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3
- InChIKey: AURNSWQWQVJINA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)Cl)SC(=N1)C2=CN=CC=N2
計算された属性
- せいみつぶんしりょう: 238.99200
- どういたいしつりょう: 238.9920107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 84Ų
じっけんとくせい
- 密度みつど: 1.439
- ゆうかいてん: 101 °C
- ふってん: 410.8°Cat760mmHg
- フラッシュポイント: 202.3°C
- 屈折率: 1.62
- PSA: 83.98000
- LogP: 2.28750
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

- セキュリティ用語:S26;S36/37/39;S45
- リスク用語:R34
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-262072-1g |
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, |
257876-11-2 | 1g |
¥474.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-262072-1 g |
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, |
257876-11-2 | 1g |
¥474.00 | 2023-07-11 | ||
| TRC | M224898-10mg |
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE |
257876-11-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M224898-100mg |
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE |
257876-11-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M224898-50mg |
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE |
257876-11-2 | 50mg |
$ 70.00 | 2022-06-04 |
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDEに関する追加情報
Recent Advances in the Application of 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE (CAS: 257876-11-2) in Chemical Biology and Pharmaceutical Research
The compound 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE (CAS: 257876-11-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound, featuring a thiazole core substituted with a pyrazinyl group and a reactive carbonyl chloride moiety, serves as a valuable building block for the synthesis of more complex molecules with biological activity. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
One of the most notable applications of 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE is in the synthesis of small molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the preparation of novel pyrazinyl-thiazole derivatives that exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). The researchers utilized the carbonyl chloride group to form amide bonds with various amine-containing pharmacophores, enabling rapid structure-activity relationship (SAR) exploration. The resulting compounds showed promising antiproliferative effects in cancer cell lines, with IC50 values in the low micromolar range.
In addition to its role in kinase inhibitor development, recent research has highlighted the antimicrobial potential of derivatives synthesized from 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel thiazole-pyrazine hybrids using this compound as a starting material. These hybrids demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against drug-resistant strains. The study proposed that the electron-withdrawing nature of the pyrazine ring enhances the compounds' ability to disrupt bacterial membrane integrity.
The synthetic versatility of 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE has also been exploited in the development of fluorescent probes for biological imaging. Researchers have recently conjugated this compound with various fluorophores through its reactive carbonyl chloride group, creating probes capable of selectively labeling specific cellular compartments. A 2023 study in Chemical Communications detailed the use of such probes for real-time monitoring of lysosomal pH changes, providing new tools for studying cellular processes and disease mechanisms.
From a chemical perspective, recent advances in the handling and storage of 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE have improved its utility in research. Due to the sensitivity of the carbonyl chloride group to moisture, new stabilization methods using molecular sieves and inert atmosphere techniques have been developed. These improvements have extended the compound's shelf life and made it more accessible for routine laboratory use, as reported in a 2022 technical note in Organic Process Research & Development.
Looking forward, the unique structural features of 4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE continue to inspire innovative applications in drug discovery and chemical biology. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in the development of covalent inhibitors targeting challenging therapeutic targets. The compound's combination of heteroaromatic rings and reactive functionality positions it as a valuable tool for medicinal chemists working on next-generation therapeutics.
257876-11-2 (4-METHYL-2-(2-PYRAZINYL)-1-THIAZOLE-5-CARBONYL CHLORIDE) 関連製品
- 53801-63-1(Zinc-Copper Couple)
- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)
- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)
- 1697791-71-1(Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide)
- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)
- 2060062-40-8(2-(trifluoromethyl)thiophene-3-carbonitrile)
- 654673-24-2(1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 98639-99-7(1H-Indole-3-acetic acid, 4,5-dichloro-)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)




